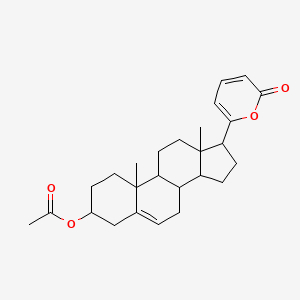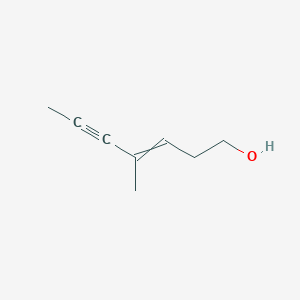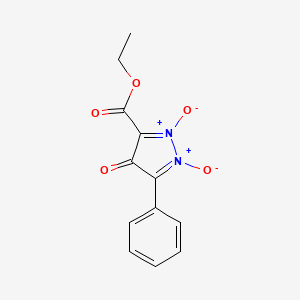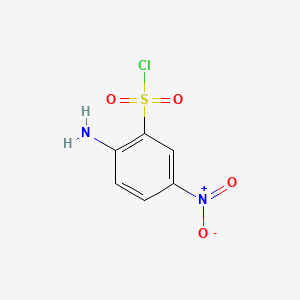
17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate: is a synthetic steroidal compound with a complex molecular structure It is characterized by the presence of a pyran ring fused to an androstane skeleton, which is further modified by an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations to introduce the pyran ring and the acetate group. Common synthetic routes include:
Oxidation: of the steroidal precursor to introduce the keto group.
Cyclization: to form the pyran ring.
Acetylation: to introduce the acetate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate is used as a building block for the synthesis of more complex steroidal compounds. It serves as a precursor for the development of novel pharmaceuticals and bioactive molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It is used in studies related to hormone regulation and metabolic pathways.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in hormone replacement therapies.
Industry: In the industrial sector, this compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in metabolic pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- 14-Hydroxy-17-(2-oxo-2H-pyran-4-yl)androst-4-en-3-yl 6-deoxy-4-O-hexopyranosylhexopyranoside
- 3beta-[(Tetrahydro-2H-pyran-2-yl)oxy]androst-5-en-17beta-ol
Comparison: Compared to similar compounds, 17-(2-Oxo-2h-pyran-6-yl)androst-5-en-3-yl acetate is unique due to the specific positioning of the pyran ring and the acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
15019-25-7 |
|---|---|
Molekularformel |
C26H34O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
[10,13-dimethyl-17-(6-oxopyran-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O4/c1-16(27)29-18-11-13-25(2)17(15-18)7-8-19-20-9-10-22(23-5-4-6-24(28)30-23)26(20,3)14-12-21(19)25/h4-7,18-22H,8-15H2,1-3H3 |
InChI-Schlüssel |
WWKWBPKFSWOFGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C5=CC=CC(=O)O5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)


![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)







![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
